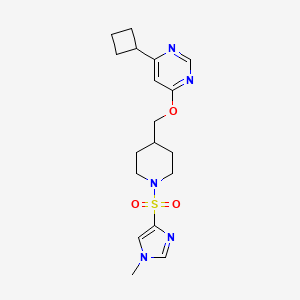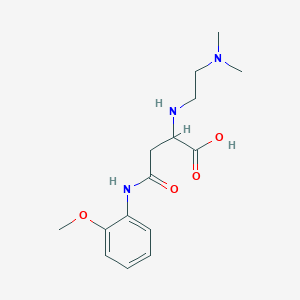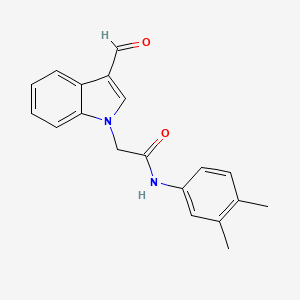
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, also known as DIF-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-1 was first identified in the slime mold Dictyostelium discoideum, where it was found to play a crucial role in the regulation of cell differentiation and development. Since then, DIF-1 has been extensively studied for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. Studies have shown that N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and promote the differentiation of stem cells. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, as well as its potential side effects. Additionally, there is interest in exploring the use of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to fully elucidate the mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide and its potential therapeutic applications.
Métodos De Síntesis
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethylphenylhydrazine with 3-formylindole followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-16(9-14(13)2)20-19(23)11-21-10-15(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNJUWVRKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)
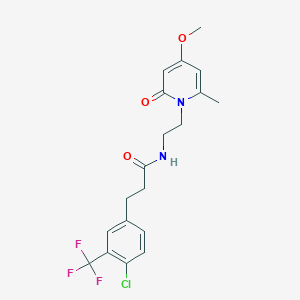
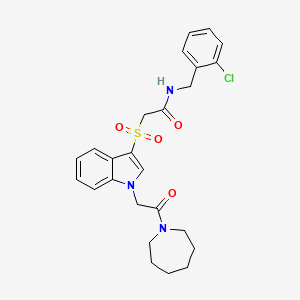
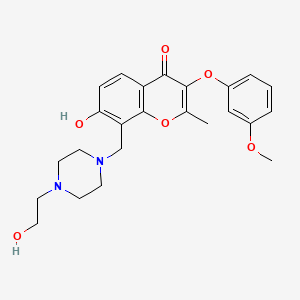
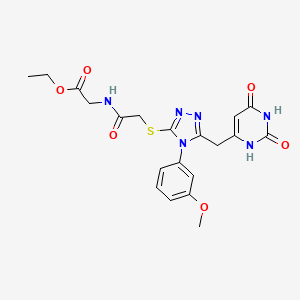
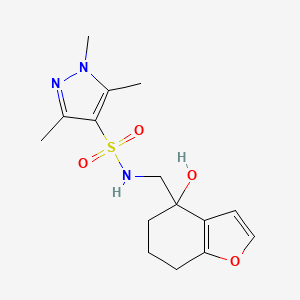
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
